5-Cycloheptyl-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole
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Overview
Description
5-Cycloheptyl-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a cycloheptyl group, an oxolan-2-ylmethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cycloheptyl-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cycloheptyl Group: This step often involves the use of cycloheptyl halides or cycloheptyl Grignard reagents, which react with the oxadiazole intermediate.
Attachment of the Oxolan-2-ylmethyl Group: This can be done through alkylation reactions using oxolan-2-ylmethyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Cycloheptyl-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Cycloheptyl-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Cycloheptyl-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The cycloheptyl and oxolan-2-ylmethyl groups may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Cycloheptyl-3-(oxolan-2-ylmethyl)-1,2,4-triazole: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
5-Cycloheptyl-3-(oxolan-2-ylmethyl)-1,2,4-thiadiazole: Contains a thiadiazole ring, which may impart different chemical and biological properties.
Uniqueness
5-Cycloheptyl-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which can confer distinct electronic properties and reactivity compared to triazole or thiadiazole analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-cycloheptyl-3-(oxolan-2-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-4-7-11(6-3-1)14-15-13(16-18-14)10-12-8-5-9-17-12/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUGDBAHZLYULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NC(=NO2)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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